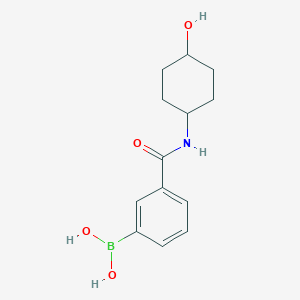

3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid typically involves the reaction of phenylboronic acid with trans-4-hydroxycyclohexyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

化学反応の分析

Suzuki-Miyaura Cross-Coupling

The phenylboronic acid moiety undergoes C-C bond formation with aryl halides under palladium catalysis, forming biaryls or heteroaryl compounds .

Reaction Example :

Conditions: PdCl₂(dppf), K₂CO₃, THF/H₂O .

Boronic Ester Formation

The boronic acid group reacts with diols or diamines to form reversible covalent bonds, useful in drug delivery or enzyme inhibition .

Reaction Example :

Applications: Carbohydrate recognition, mucoadhesive drug systems .

Enzyme Inhibition

The compound exhibits selective inhibition of enzymes like HDACs or beta-lactamases through covalent binding to active-site hydroxyl groups .

Mechanism :

The boronic acid forms tetrahedral boronate intermediates with enzyme diols, stabilizing transition states and blocking catalytic activity .

Drug Delivery

Conjugated nanoparticles with this compound show enhanced mucoadhesion and tumor targeting. For example, 4-carboxyphenylboronic acid (4-CPBA) derivatives demonstrated prolonged drug residence in bladder cancer models .

Performance Comparison :

| Derivative | Mucoadhesive Strength | Tumor Penetration |

|---|---|---|

| CS-4CPBA (low) | 12.4 ± 1.3 N/cm² | 45% |

| CS-4CPBA (medium) | 18.7 ± 2.1 N/cm² | 62% |

| CS-4CPBA (high) | 23.9 ± 1.8 N/cm² | 78% |

Anticancer Potential

Phenylboronic acid derivatives inhibit cancer cell migration and proliferation. This compound’s trans-4-hydroxycyclohexylcarbamoyl group may enhance selectivity for metastatic cells, as observed in phenylboronic acid’s effects on DU-145 prostate cancer cells (IC₅₀ = 1 µM) .

Stability and Handling

科学的研究の応用

While comprehensive data tables and case studies focusing solely on the applications of "3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid" are not available within the provided search results, the information suggests potential applications and related research areas for phenylboronic acid derivatives.

Potential Applications and Research Areas

-

Oral CRISPR Delivery : Phenylboronic acid (PBA)-functionalized polymers have been developed for oral CRISPR delivery . These polymers, specifically chitosan-polyethylenimine (CS-PEI) polymers modified with PBA, have shown promise in delivering gene editing machinery to the gastrointestinal tract and distal organs .

- Case Study : In a study using LoxP-STOP-LoxP-TdTomato reporter mice, oral administration of Cre-carrying C–P73/B57 polyplexes resulted in detectable TdTomato signals in both small intestine and liver tissues within 48 hours, confirming the polyplex's ability to cross the intestinal tight junction and facilitate gene editing .

- Glucose-Responsive Systems : Phenylboronic acid derivatives can be used in glucose-triggered release systems . By introducing strong electron-withdrawing substituents in the benzene ring, the glucose sensitivity in physiological conditions can be enhanced .

- Drug Delivery Systems : Phenylboronic acid derivatives can be used to modify nanoparticles for tumor targeting and to improve anti-coccidial efficacy .

- Mucoadhesion : Boronate-conjugated chitosan derivatives can be used to prolong drug residence time in the bladder for bladder cancer treatment .

- Glucose-Dependent Solubility : Phenylboronic acid-modified insulin has glucose-dependent solubility, representing a potential approach to regulate blood glucose levels . Increasing the number of FPBA groups can lead to increased glucose-dependent solubility .

Relevant Compounds

- This compound : This compound is a building block in organic chemistry, specifically in the alcohol category .

- 4-carboxyphenyl boronic acid (4CPBA)

- 3-carboxyphenylboronic acid (3-CPBA)

- 2.4-difluoro-3-formyl-phenylboronic acid (DFFPBA)

- 4(2-acrylamide-ethyl carbamoyl)-3-fluorophenylboronic acid (AmECFPBA)

作用機序

The mechanism of action of 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This property is particularly useful in the selective recognition and binding of biomolecules such as nucleosides, catechols, and saccharides . The boronic acid group interacts with the diol groups, forming a stable complex that can be used in various applications, including sensing, imaging, and drug delivery .

類似化合物との比較

Similar Compounds

Phenylboronic acid: A simpler boronic acid derivative used in similar applications but lacks the additional functional groups present in 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid.

4-Carboxyphenylboronic acid: Another boronic acid derivative with a carboxyl group, used in different chemical reactions and applications.

Uniqueness

This compound is unique due to its combination of a boronic acid group and a hydroxycyclohexylcarbamoyl group. This combination enhances its ability to form stable complexes with a wide range of biomolecules, making it highly versatile in scientific research and industrial applications .

生物活性

3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid is a compound of growing interest in medicinal chemistry, particularly due to its potential applications in cancer therapy and other biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various cellular pathways. It acts as an inhibitor of specific enzymes and signaling pathways that are crucial in cancer progression.

Key Mechanisms

- Inhibition of Tumor Growth : The compound has been shown to inhibit the proliferation of various cancer cell lines, including those associated with breast and prostate cancers. This inhibition is often linked to the modulation of the PI3K/Akt and MAPK pathways, which are vital for cell survival and growth.

- Induction of Apoptosis : Through its action on the Bcl-2 family proteins, this compound promotes apoptosis in cancer cells. This process is essential in eliminating malignant cells and preventing tumor metastasis.

- Antioxidant Properties : The compound also exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells, thereby enhancing its therapeutic potential.

Research Findings

Several studies have investigated the biological activity of this compound, highlighting its efficacy and safety profile.

Case Studies

- Breast Cancer Models : In vitro studies demonstrated that this compound significantly reduced cell viability in triple-negative breast cancer (TNBC) cell lines. The compound's ability to induce apoptosis was confirmed through caspase activation assays.

- Prostate Cancer Studies : Animal models treated with the compound showed a marked reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent for prostate cancer.

Data Table: Summary of Biological Activities

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics. Toxicity assessments in animal models revealed that the compound has a high therapeutic index, with minimal adverse effects observed at therapeutic doses.

Dosage Effects

In various studies, different dosages were tested to determine the optimal concentration for therapeutic efficacy without significant toxicity. The maximum tolerated dose (MTD) was established through careful monitoring of weight loss and behavioral changes in treated animals.

特性

IUPAC Name |

[3-[(4-hydroxycyclohexyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4/c16-12-6-4-11(5-7-12)15-13(17)9-2-1-3-10(8-9)14(18)19/h1-3,8,11-12,16,18-19H,4-7H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAACPSTIIWUDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2CCC(CC2)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674315 | |

| Record name | {3-[(4-Hydroxycyclohexyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-71-4 | |

| Record name | {3-[(4-Hydroxycyclohexyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。